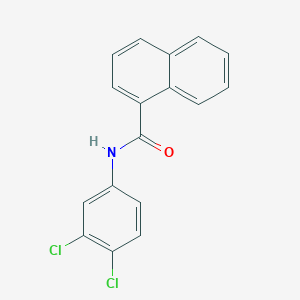

N-(3,4-dichlorophenyl)-1-naphthamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H11Cl2NO |

|---|---|

Molecular Weight |

316.2 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)naphthalene-1-carboxamide |

InChI |

InChI=1S/C17H11Cl2NO/c18-15-9-8-12(10-16(15)19)20-17(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,20,21) |

InChI Key |

SBBVWDKWWMBYJA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=C(C=C3)Cl)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=C(C=C3)Cl)Cl |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Physicochemical Properties of N-(3,4-dichlorophenyl)-1-naphthamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of N-(3,4-dichlorophenyl)-1-naphthamide. Due to the limited availability of experimentally determined data in publicly accessible literature, this document combines predicted values from computational models with established experimental protocols for the characterization of aromatic amides. The aim is to offer a foundational understanding for researchers and professionals engaged in drug discovery and development, highlighting the need for further empirical investigation into this compound. This guide includes a summary of predicted properties, detailed general experimental methodologies for their determination, and a conceptual workflow for the synthesis and characterization of this compound.

Introduction

This compound is an aromatic amide containing a naphthalene moiety and a dichlorinated phenyl ring. The presence of these functional groups suggests potential biological activity, making its physicochemical properties of significant interest for drug development and medicinal chemistry. Accurate determination of properties such as solubility, lipophilicity, and ionization state is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing effective drug delivery systems. This document serves as a resource for researchers, compiling available data and outlining the necessary experimental procedures to fully characterize this compound.

Physicochemical Properties

While specific experimental data for this compound is scarce, computational models provide valuable predictions for its key physicochemical parameters. These predicted values, summarized in Table 1, offer a preliminary assessment of the compound's characteristics. It is imperative to note that these are theoretical estimations and require experimental validation.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Data Source |

| Molecular Formula | C₁₇H₁₁Cl₂NO | ChemBridge[1] |

| Molecular Weight | 316.18 g/mol | ChemicalBook[2] |

| LogP (Octanol-Water Partition Coefficient) | 5.46 | ChemBridge[1] |

| LogSW (Aqueous Solubility) | -6.17 | ChemBridge[1] |

| XlogP (Predicted Lipophilicity) | 5.7 | PubChemLite[3] |

| Topological Polar Surface Area (tPSA) | 29.1 Ų | ChemBridge[1] |

| Hydrogen Bond Donors | 1 | ChemBridge[1] |

| Hydrogen Bond Acceptors | 1 | ChemBridge[1] |

| Rotatable Bonds | 2 | ChemBridge[1] |

Note: The LogP value suggests high lipophilicity, which may correlate with poor aqueous solubility (as indicated by the LogSW value) but potentially good membrane permeability. The low count of hydrogen bond donors and acceptors aligns with the predicted lipophilic character.

Experimental Protocols for Physicochemical Characterization

To obtain accurate and reliable data, the following established experimental protocols are recommended for the determination of the key physicochemical properties of this compound.

Synthesis of this compound

A standard method for the synthesis of N-aryl amides involves the acylation of an aniline with a carboxylic acid chloride.

Reaction: 1-Naphthoyl chloride reacts with 3,4-dichloroaniline in the presence of a non-nucleophilic base to yield this compound.

Materials:

-

1-Naphthoyl chloride

-

3,4-Dichloroaniline

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)

Procedure:

-

Dissolve 3,4-dichloroaniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 1-naphthoyl chloride (1 equivalent) in anhydrous DCM dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system to obtain pure this compound.

Melting Point Determination

The melting point is a critical indicator of purity.[2][4][5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Finely powder a small, dry sample of the purified compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.[6]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Boiling Point Determination

Given that many aromatic amides have high boiling points and may decompose at atmospheric pressure, vacuum distillation is the preferred method.

Apparatus:

-

Short-path distillation apparatus

-

Vacuum pump and gauge

-

Heating mantle

-

Thermometer

Procedure:

-

Place a small amount of the sample in the distillation flask.

-

Assemble the short-path distillation apparatus.

-

Gradually apply vacuum to the desired pressure.

-

Slowly heat the distillation flask.

-

Record the temperature at which the liquid boils and the corresponding pressure.

pKa Determination

The pKa of the amide N-H proton is expected to be high (i.e., weakly acidic). Spectrophotometric or potentiometric titration methods can be employed.[7][8][9]

Method: Spectrophotometric Titration [7]

-

Prepare a stock solution of this compound in a suitable co-solvent (e.g., 50% ethanol-water) due to its predicted low aqueous solubility.[7]

-

Prepare a series of buffer solutions with a wide range of pH values.

-

Add a small, constant aliquot of the stock solution to each buffer solution.

-

Measure the UV-Vis absorbance spectrum of each solution.

-

Identify a wavelength where the protonated and deprotonated forms of the amide have significantly different molar absorptivities.

-

Plot the absorbance at this wavelength against the pH of the solutions.

-

The pKa is the pH at the inflection point of the resulting sigmoid curve.[9]

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the characterization of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for physicochemical characterization of the target compound.

Conclusion

This technical guide has synthesized the available predicted data for this compound and provided a framework of standard experimental protocols for its empirical characterization. The high predicted lipophilicity and low predicted aqueous solubility suggest that this compound may face challenges in formulation and bioavailability, warranting thorough experimental investigation. The lack of publicly available experimental data underscores the opportunity for significant research contributions in this area. The provided methodologies and workflows offer a clear path for researchers to obtain the critical physicochemical data needed to advance the study of N-(3,á-dichlorophenyl)-1-naphthamide in the context of drug discovery and development.

References

- 1. Hit2Lead | this compound | SC-5247638 [hit2lead.com]

- 2. davjalandhar.com [davjalandhar.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. researchgate.net [researchgate.net]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of N-(3,4-dichlorophenyl)-1-naphthamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of N-(3,4-dichlorophenyl)-1-naphthamide. The information is tailored for researchers in medicinal chemistry, materials science, and drug development, offering a foundational understanding of this compound's characterization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. Spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm. The expected multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet) for ¹H NMR signals are also included.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 10.5 - 10.0 | s | -NH- (Amide proton) |

| ~ 8.2 - 8.0 | m | Naphthyl-H |

| ~ 8.0 - 7.8 | m | Naphthyl-H, Dichlorophenyl-H |

| ~ 7.7 - 7.4 | m | Naphthyl-H, Dichlorophenyl-H |

| ~ 7.3 | d | Dichlorophenyl-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C=O (Amide carbonyl) |

| ~ 138 - 120 | Aromatic C (Naphthyl & Dichlorophenyl) |

| ~ 135 | C-Cl (Dichlorophenyl) |

| ~ 132 | C-Cl (Dichlorophenyl) |

Infrared (IR) Spectroscopy

The key IR absorption bands expected for this compound are listed below. These absorptions correspond to the characteristic vibrational modes of its functional groups.

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium | N-H stretch (Amide) |

| ~ 3050 | Medium | C-H stretch (Aromatic) |

| ~ 1660 | Strong | C=O stretch (Amide I) |

| ~ 1590, 1530, 1480 | Medium-Strong | C=C stretch (Aromatic) |

| ~ 1540 | Medium | N-H bend (Amide II) |

| ~ 1100 | Medium | C-N stretch |

| ~ 800 - 700 | Strong | C-H bend (Aromatic out-of-plane) |

| ~ 850 - 550 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

The predicted mass-to-charge ratios (m/z) for various adducts of this compound (C₁₇H₁₁Cl₂NO) are provided based on its molecular formula.

Table 4: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 316.02904 |

| [M+Na]⁺ | 338.01098 |

| [M-H]⁻ | 314.01448 |

| [M]⁺ | 315.02121 |

Experimental Protocols

The following section details a reliable experimental protocol for the synthesis and purification of this compound.

Synthesis of this compound

This synthesis is based on the well-established Schotten-Baumann reaction, involving the acylation of an amine with an acid chloride.

Materials:

-

1-Naphthoyl chloride

-

3,4-Dichloroaniline

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3,4-dichloroaniline (1.0 equivalent) in anhydrous dichloromethane.

-

Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 1-naphthoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra to assign the chemical shifts, determine coupling constants, and integrate the proton signals.

IR Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, prepare a KBr pellet of the sample.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Analyze the sample using a high-resolution mass spectrometer (HRMS) with a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to confirm the molecular weight and elemental composition.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and spectroscopic analysis of this compound.

Caption: Experimental workflow for the synthesis and characterization.

The Predicted Biological Activity of N-(3,4-dichlorophenyl)-1-naphthamide: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of N-(3,4-dichlorophenyl)-1-naphthamide, a molecule of interest in medicinal chemistry. In the absence of direct experimental data for this specific compound, this paper synthesizes information from structure-activity relationship (SAR) studies of analogous compounds, including naphthamide, N-phenylbenzamide, and naphthoquinone derivatives. Based on the biological activities of these related scaffolds, this compound is predicted to possess potential as a monoamine oxidase (MAO) inhibitor, an antimicrobial agent, and a cytotoxic agent against cancer cell lines. This document details the predicted mechanisms of action, summarizes relevant quantitative data from analogous compounds, and provides established experimental protocols for the future investigation of these predicted activities. Visualizations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's potential pharmacological profile.

Introduction

This compound is a synthetic molecule characterized by a naphthamide core linked to a dichlorinated phenyl ring. While this specific compound has not been extensively studied, its structural motifs are present in various biologically active molecules. The naphthyl group is a common scaffold in medicinal chemistry, known for its interactions with various biological targets. Similarly, the 3,4-dichlorophenyl moiety is a well-known substituent in pharmacologically active compounds, often contributing to target affinity and metabolic stability. This guide aims to predict the biological activities of this compound by examining the established activities of structurally related compounds.

Predicted Biological Activities and Mechanisms of Action

Based on the structure-activity relationships of analogous compounds, this compound is predicted to exhibit the following biological activities:

Monoamine Oxidase (MAO) Inhibition

Derivatives of naphthamide have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[1] Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism central to the action of many antidepressant and neuroprotective drugs. The planar naphthyl group of this compound could potentially interact with the active site of MAO enzymes.

Predicted Signaling Pathway: MAO Inhibition

Caption: Predicted inhibition of MAO by this compound.

Antimicrobial and Antischistosomal Activity

N-phenylbenzamides and chlorinated N-arylcinnamamides, which share the N-phenylamide linkage and the dichlorophenyl moiety with the target compound, have demonstrated notable antimicrobial and antischistosomal activities.[2][3] The electron-withdrawing nature of the chlorine substituents on the phenyl ring appears to be important for these activities. These findings suggest that this compound could potentially disrupt biological processes in pathogens.

Anticancer Activity

Derivatives of 1,4-naphthoquinone are well-documented for their cytotoxic effects against various cancer cell lines.[4][5][6] For instance, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide has shown significant antitumor activities with IC50s of 2.5 µM in PC-3 and CWR-22 prostate cancer cells.[5][7] In-silico studies on 2-(3,4-dichlorophenyl)-4H-benzo[d][1][8]oxazin-4-one also suggest potential anticancer activity.[9][10][11] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. The naphthyl and dichlorophenyl components of this compound may contribute to similar cytotoxic effects.

Predicted Experimental Workflow: In Vitro Cytotoxicity Assay

Caption: A typical workflow for assessing the in vitro cytotoxicity of a compound.

Quantitative Data from Structurally Related Compounds

To provide a quantitative basis for the predicted activities, the following table summarizes key data from studies on analogous compounds.

| Compound Class | Specific Compound/Derivative | Biological Activity | Quantitative Data (IC50/EC50) | Reference |

| Naphthamide Derivatives | 2c (a novel naphthamide hybrid) | MAO-A Inhibition | 0.294 µM | [1] |

| 2g (a novel naphthamide hybrid) | MAO-B Inhibition | 0.519 µM | [1] | |

| N-phenylbenzamides | Compound 9 | Antischistosomal | Not specified | [2] |

| Compound 11 | Antischistosomal | Not specified | [2] | |

| Naphthoquinone Derivatives | N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | Cytotoxicity (PC-3 cells) | 2.5 µM | [5][7] |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | Cytotoxicity (CWR-22 cells) | 2.5 µM | [5][7] | |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | Cytotoxicity (DU-145 cells) | 6.5 µM | [5][7] | |

| 2-phenyl-4H-benzo[d][1][8]oxazin-4-one Derivatives | 2-(3,4-dichlorophenyl)-4H-benzo[d][1][8]oxazin-4-one | Cytotoxicity (MCF-7 cells) | 68.59 µg/mL | [9][10][11] |

Detailed Experimental Protocols

For researchers intending to validate the predicted activities of this compound, the following established experimental protocols are provided as a reference.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted from studies on novel naphthamide derivatives.[1]

-

Objective: To determine the in vitro inhibitory activity of the test compound against human MAO-A and MAO-B.

-

Materials:

-

Human recombinant MAO-A and MAO-B enzymes.

-

Kynuramine (substrate for MAO-A).

-

Benzylamine (substrate for MAO-B).

-

Test compound (this compound) dissolved in DMSO.

-

Potassium phosphate buffer (pH 7.4).

-

Clorgyline and Pargyline (positive controls for MAO-A and MAO-B inhibition, respectively).

-

96-well microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive controls.

-

In a 96-well plate, add the potassium phosphate buffer, the respective MAO enzyme, and the test compound or control.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B).

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding a suitable quenching solution (e.g., NaOH).

-

Measure the fluorescence or absorbance of the product at the appropriate wavelength.

-

Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on standard methods used for evaluating the cytotoxicity of naphthoquinone derivatives.[5][7]

-

Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.

-

Materials:

-

Human cancer cell lines (e.g., PC-3, MCF-7).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test compound dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Conclusion

While direct experimental evidence for the biological activity of this compound is currently unavailable, a predictive analysis based on structurally related compounds strongly suggests its potential as a pharmacologically active agent. The presence of the naphthamide core and the 3,4-dichlorophenyl group points towards possible activities including monoamine oxidase inhibition, antimicrobial effects, and anticancer cytotoxicity. The quantitative data from analogous compounds provide a preliminary indication of the potential potency. The experimental protocols outlined in this guide offer a clear path for the empirical validation of these predictions. Further in vitro and in vivo studies are warranted to fully elucidate the biological profile of this compound and to determine its potential as a lead compound in drug discovery.

References

- 1. pure.dongguk.edu [pure.dongguk.edu]

- 2. Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 10. scholar.unair.ac.id [scholar.unair.ac.id]

- 11. researchgate.net [researchgate.net]

Potential Mechanism of Action of N-(3,4-dichlorophenyl)-1-naphthamide as a TRPM8 Channel Modulator

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Publicly available data on the specific mechanism of action of N-(3,4-dichlorophenyl)-1-naphthamide is limited. However, its inclusion in patent literature as a potential modulator of the Transient Receptor Potential Melastatin 8 (TRPM8) channel offers a strong hypothetical framework for its biological activity. This document outlines the potential mechanism of action of this compound as a TRPM8 antagonist, details the associated signaling pathways, and provides relevant experimental protocols for its investigation.

Introduction

Proposed Mechanism of Action: TRPM8 Channel Antagonism

Based on the patent literature covering similar naphthyl derivatives, this compound is hypothesized to act as an antagonist of the TRPM8 channel.[2] Antagonism of this channel would inhibit the influx of cations (primarily Ca²⁺ and Na⁺) that typically occurs upon activation by cold or chemical agonists.[1] This would lead to a reduction in cellular depolarization and subsequent signaling in TRPM8-expressing neurons, potentially resulting in analgesic or anti-inflammatory effects.

TRPM8 Channel and its Physiological Role

The TRPM8 channel is a member of the transient receptor potential (TRP) superfamily of ion channels.[2] It is activated by a variety of stimuli, including:

Activation of TRPM8 leads to the opening of the ion channel and an influx of cations, which depolarizes the cell membrane. In sensory neurons, this depolarization can trigger an action potential, transmitting the sensation of cold to the central nervous system.[1]

Signaling Pathways Associated with TRPM8 Modulation

The activity of the TRPM8 channel is regulated by several intracellular signaling pathways. A key regulator is phosphatidylinositol 4,5-bisphosphate (PIP₂), which is essential for channel activation.[4][5] G protein-coupled receptor (GPCR) signaling can also modulate TRPM8 activity. For instance, activation of Gq-coupled receptors can lead to the hydrolysis of PIP₂ by phospholipase C (PLC), resulting in channel inhibition.[6] Conversely, signaling through other pathways, such as those involving protein kinase A (PKA) and protein kinase C (PKC), can also influence TRPM8 function.[6][7]

An antagonist like this compound could potentially interfere with these signaling pathways or directly interact with the channel to prevent its opening.

Data Presentation

As there is no publicly available quantitative data for the activity of this compound on the TRPM8 channel, the following table is presented as a template to illustrate how such data would be structured.

| Parameter | Value | Cell Line | Assay Conditions | Reference |

| IC₅₀ | Data not available | HEK293 expressing hTRPM8 | Menthol-induced Ca²⁺ influx | Hypothetical |

| Ki | Data not available | - | Radioligand binding assay | Hypothetical |

| Selectivity | Data not available | Various cell lines expressing other TRP channels (e.g., TRPV1, TRPA1) | Functional assays | Hypothetical |

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to characterize the activity of this compound on the TRPM8 channel.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of ion channels.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Transfection: For transient expression of TRPM8, HEK293 cells are transfected with a vector containing the human TRPM8 cDNA (e.g., pCAGGS-IRES-GFP) using a suitable transfection reagent according to the manufacturer's protocol.[8] Experiments are typically performed 16-24 hours post-transfection.[8]

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to channel activation and modulation.

-

Dye Loading: Transfected cells are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM, in a physiological salt solution for a specified time at room temperature.

-

Experimental Setup: Cells are placed on the stage of an inverted microscope equipped for ratiometric fluorescence imaging.

-

Protocol:

-

Establish a baseline fluorescence reading.

-

Apply a known TRPM8 agonist (e.g., menthol or icilin) to induce calcium influx.

-

After the response reaches a plateau or starts to decline, apply this compound at various concentrations.

-

Alternatively, pre-incubate the cells with this compound before applying the agonist to determine its inhibitory effect.

-

Record fluorescence ratios (e.g., 340/380 nm for Fura-2) over time. The change in ratio is proportional to the change in [Ca²⁺]i.

-

Electrophysiology (Whole-Cell Patch-Clamp)

This technique provides a direct measure of ion channel activity.

-

Solutions:

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH).

-

-

Recording:

-

A glass micropipette filled with the internal solution is used to form a high-resistance seal with the membrane of a transfected cell.

-

The membrane patch is then ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

TRPM8 currents are elicited by applying a voltage ramp or step protocol, or by perfusion with a TRPM8 agonist.

-

This compound is applied via the external solution to assess its effect on the TRPM8 currents.

-

Visualizations

Signaling Pathways

Caption: Potential TRPM8 signaling pathway and point of inhibition.

Experimental Workflow

Caption: Workflow for characterizing TRPM8 modulator activity.

Conclusion

While direct experimental evidence is lacking, the inclusion of this compound in patent literature strongly suggests its potential as a modulator of the TRPM8 channel. The proposed mechanism of action is antagonism of this channel, which would lead to the inhibition of cold- and agonist-induced cation influx. This technical guide provides a framework for investigating this hypothesis, including relevant signaling pathways, experimental protocols, and data presentation structures. Further research utilizing the described methodologies is necessary to definitively elucidate the mechanism of action of this compound.

References

- 1. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel selective, potent naphthyl TRPM8 antagonists identified through a combined ligand- and structure-based virtual screening approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The Transient Receptor Potential Channel TRPM8 Is Inhibited via the α2A Adrenoreceptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of the cold-activated cation channel TRPM8 by surface charge screening - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of N-(3,4-dichlorophenyl)-1-naphthamide Interactions: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,4-dichlorophenyl)-1-naphthamide is a synthetic compound featuring a naphthyl group linked to a dichlorinated phenyl ring via an amide bond. While specific biological targets for this exact molecule are not extensively documented in public literature, its structural motifs are present in compounds with known biological activities, including anti-inflammatory and anticancer effects.[1][2] This guide outlines a comprehensive in silico approach to identify and characterize potential protein targets for this compound, predict its binding affinity, and elucidate its mechanism of action at a molecular level. This process is fundamental in modern drug discovery for hit identification and lead optimization.[3][4]

For the purpose of this technical guide, we will hypothesize a study where this compound is investigated as a potential inhibitor of Protein Kinase B (Akt) , a crucial node in cell signaling pathways implicated in cancer and other diseases. The methodologies and principles described herein are broadly applicable to other protein targets.

Section 1: Computational Methodology

A multi-step computational workflow is employed to model the interaction between this compound and its putative target, Akt. This workflow integrates molecular docking to predict the binding pose and molecular dynamics simulations to assess the stability of the protein-ligand complex.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[4] This technique is instrumental in understanding the binding mode and estimating the binding affinity.

Experimental Protocol: Molecular Docking

-

Protein Preparation :

-

Obtain the 3D structure of the target protein (e.g., Akt1, PDB ID: 1UNQ) from the Protein Data Bank.

-

Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Add polar hydrogens and assign Kollman charges to the protein using software like AutoDock Tools.[5][6]

-

The prepared protein structure is saved in PDBQT format, which includes atomic charges and atom types.[5]

-

-

Ligand Preparation :

-

Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or from a database such as PubChem.

-

Perform energy minimization of the ligand structure using a force field (e.g., MMFF94).

-

Assign Gasteiger charges and define the rotatable bonds of the ligand.

-

Save the prepared ligand in PDBQT format.[6]

-

-

Grid Box Generation :

-

Define a grid box that encompasses the active site of the protein. The dimensions and center of the grid are crucial for guiding the docking algorithm to the region of interest.[6]

-

-

Docking Execution :

-

Perform the docking simulation using a program like AutoDock Vina. The Lamarckian Genetic Algorithm is a commonly used algorithm for exploring the conformational space of the ligand within the active site.[7]

-

Generate multiple binding poses (e.g., 10-20) and rank them based on their predicted binding affinity (scoring function).

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interactions in a solvated environment.[8][9]

Experimental Protocol: Molecular Dynamics Simulation

-

System Preparation :

-

Use the best-ranked docked pose from the molecular docking step as the initial coordinates for the MD simulation.

-

Generate the topology and parameter files for the protein and ligand using a force field such as CHARMM36.[8] The ligand parameters can be generated using servers like CGenFF.[8]

-

Solvate the protein-ligand complex in a periodic water box (e.g., TIP3P water model) and add counter-ions to neutralize the system.[8]

-

-

Energy Minimization :

-

Perform energy minimization of the entire system to remove steric clashes and unfavorable contacts. This is typically done using the steepest descent algorithm for a large number of steps (e.g., 50,000).[8]

-

-

Equilibration :

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Subsequently, equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density. Position restraints are often applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.

-

-

Production MD Run :

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) without any restraints.[8] Trajectories, energies, and other properties are saved at regular intervals for analysis.

-

Section 2: Data Presentation and Analysis

The data generated from the in silico modeling are analyzed to quantify the binding interaction and assess the stability of the complex.

Docking Results

The primary output of molecular docking is a set of binding poses ranked by their binding affinity scores.

| Pose | Binding Affinity (kcal/mol) | Interacting Residues (Akt1) | Interaction Type |

| 1 | -9.8 | Lys179, Glu198, Thr211 | Hydrogen Bond, Hydrophobic |

| 2 | -9.5 | Leu156, Phe161, Val164 | Hydrophobic |

| 3 | -9.2 | Asp292, Tyr229 | Hydrogen Bond, Pi-cation |

Table 1: Hypothetical docking results of this compound with Akt1.

MD Simulation Analysis

Analysis of the MD trajectory provides insights into the stability and dynamics of the protein-ligand complex.

-

Root Mean Square Deviation (RMSD) : Measures the average deviation of the protein backbone and ligand atoms from their initial positions over time. A stable RMSD indicates that the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF) : Identifies the flexibility of different regions of the protein. Higher RMSF values in the binding site can indicate induced-fit effects upon ligand binding.[8]

-

Radius of Gyration (Rg) : Assesses the compactness of the protein-ligand complex. A stable Rg suggests that the overall shape of the complex is maintained throughout the simulation.[8]

| Analysis Metric | Average Value | Standard Deviation | Interpretation |

| Protein Backbone RMSD | 2.1 Å | 0.3 Å | Stable complex |

| Ligand RMSD | 1.5 Å | 0.4 Å | Ligand remains bound in the active site |

| Binding Site RMSF | 1.8 Å | 0.5 Å | Moderate flexibility in the binding pocket |

| Radius of Gyration (Rg) | 22.5 Å | 0.2 Å | Compact and stable structure |

Table 2: Hypothetical summary of MD simulation analysis for the Akt1-ligand complex.

Section 3: Experimental Validation

In silico predictions must be validated through experimental assays to confirm the binding and functional activity of the compound.

Binding Affinity Measurement

Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to experimentally determine the binding affinity (Kd).

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Ligand and Analyte Preparation : Purify the target protein (ligand) and solubilize this compound (analyte) in a suitable buffer.[10]

-

Ligand Immobilization : Covalently attach the purified protein to the surface of a sensor chip.[11]

-

Analyte Binding : Flow different concentrations of the compound over the sensor chip surface and monitor the change in the refractive index, which is proportional to the amount of bound analyte.[10]

-

Data Analysis : Fit the binding data to a suitable model to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd).

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation : Dialyze the purified protein and dissolve the compound in the same buffer to minimize heat of dilution effects.[12]

-

Titration : Titrate the compound from a syringe into the protein solution in the sample cell of the calorimeter.

-

Data Acquisition : Measure the heat released or absorbed during each injection.[13]

-

Data Analysis : Integrate the heat signals and fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[14]

Functional Assays

Functional assays are necessary to determine if the binding of the compound translates into a biological effect, such as enzyme inhibition.

Experimental Protocol: Kinase Inhibition Assay

-

Assay Setup : Prepare a reaction mixture containing the purified Akt kinase, its substrate (e.g., a peptide), and ATP.

-

Inhibitor Addition : Add varying concentrations of this compound to the reaction mixture.

-

Reaction and Detection : Initiate the kinase reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

IC50 Determination : Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

| Experimental Technique | Parameter | Hypothetical Value |

| Surface Plasmon Resonance (SPR) | Kd | 500 nM |

| Isothermal Titration Calorimetry (ITC) | Kd | 650 nM |

| Kinase Inhibition Assay | IC50 | 1.2 µM |

Table 3: Hypothetical experimental validation data for this compound against Akt1.

Section 4: Visualizations

Diagrams are essential for visualizing complex biological and experimental processes.

Caption: Hypothetical signaling pathway of Akt and the inhibitory role of the ligand.

Caption: Workflow for in silico modeling and experimental validation.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sites.ualberta.ca [sites.ualberta.ca]

- 7. Molecular Docking - An easy protocol [protocols.io]

- 8. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]

- 9. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 11. portlandpress.com [portlandpress.com]

- 12. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 13. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [bio-protocol.org]

- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

An In-Depth Technical Guide on the Discovery and History of N-(3,4-dichlorophenyl)-1-naphthamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-aryl amides are a prominent class of compounds in drug discovery, exhibiting a wide array of biological activities. The combination of a planar naphthyl group with a substituted phenyl ring, as seen in N-(3,4-dichlorophenyl)-1-naphthamide, presents a scaffold with potential for diverse molecular interactions. The 3,4-dichlorophenyl moiety is a common substituent in pharmacologically active molecules, often influencing potency and metabolic stability. This guide aims to consolidate the available information on the synthesis and potential biological relevance of this compound by examining data from closely related analogues.

Putative History and Discovery

There is no specific record of the discovery or initial synthesis of this compound in the reviewed scientific literature. It is likely that this compound was synthesized as part of a larger chemical library for biological screening, a common practice in the pharmaceutical industry and academic research. The exploration of N-aryl-1-naphthamide scaffolds has been driven by the search for novel therapeutic agents. For instance, various derivatives of naphthamides have been investigated for their potential as antimicrobial and anticancer agents. The specific combination of the 1-naphthamide core with 3,4-dichloroaniline likely represents a rational design choice to explore the impact of these functional groups on biological activity.

Synthetic Protocols

A standard and efficient method for the synthesis of N-aryl amides is the acylation of an amine with a carboxylic acid chloride. For this compound, this would involve the reaction of 1-naphthoyl chloride with 3,4-dichloroaniline.

General Synthesis of N-Aryl-1-Naphthamides

A general procedure for the synthesis of a similar class of compounds, N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide derivatives, has been described and can be adapted for the synthesis of this compound.[1]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol:

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 3,4-dichloroaniline in dry dichloromethane (DCM).

-

Base Addition: Add 1.1 equivalents of triethylamine (Et3N) to the solution to act as a base to neutralize the HCl byproduct.

-

Acylation: Slowly add a solution of 1.0 equivalent of 1-naphthoyl chloride in dry DCM to the stirred aniline solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Physicochemical Properties

While experimental data for this compound is scarce, some properties can be predicted based on its structure.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₁Cl₂NO | PubChem |

| Molecular Weight | 316.19 g/mol | PubChem |

| XLogP3 | 5.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Biological Activity of Related Compounds

Although no specific biological activity has been reported for this compound, the broader class of naphthamides has been investigated for various therapeutic applications.

Antimicrobial Activity

Naphthamide derivatives have shown promise as antimicrobial agents. For example, a series of N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide derivatives were synthesized and evaluated for their ability to inhibit bacterial biofilm formation.[1] Some of these compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The presence of a chloro group on the phenyl ring was found to be important for the biofilm inhibition activity against E. coli and B. subtilis.[1]

Anticancer Activity

Naphthalimide derivatives, which share the naphthalene core, have been extensively studied as anticancer agents. These compounds are known to exert their effects through various mechanisms, including DNA intercalation and inhibition of topoisomerase enzymes. While structurally different from this compound, these findings suggest that the naphthyl moiety can be a key pharmacophore for anticancer activity.

Structure-Activity Relationships (SAR)

Based on studies of related N-aryl-1-naphthamides, some general structure-activity relationships can be inferred. The nature and position of substituents on the phenyl ring significantly influence biological activity. For instance, in the N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide series, electron-withdrawing groups on the biaryl system were associated with higher biofilm inhibition.[1] The 3,4-dichloro substitution pattern on the phenyl ring of the title compound is a classic feature in many bioactive molecules, often enhancing binding affinity to target proteins.

Logical Relationships and Experimental Workflows

The development and evaluation of novel compounds like this compound typically follow a structured workflow.

Caption: A typical workflow for the synthesis and evaluation of a novel chemical entity.

Conclusion and Future Directions

This compound represents an under-investigated molecule with potential for biological activity, given the known properties of the N-aryl-1-naphthamide scaffold. While specific data on its discovery and history are not available, a plausible synthetic route can be derived from established chemical literature. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive biological evaluation. Screening for antimicrobial and anticancer activities would be a logical starting point, given the activities of related compounds. Further investigation into its mechanism of action and structure-activity relationships could pave the way for the development of novel therapeutic agents based on this chemical scaffold.

References

An In-depth Technical Guide to N-(3,4-dichlorophenyl)-1-naphthamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(3,4-dichlorophenyl)-1-naphthamide scaffold represents a promising chemotype in modern medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of its derivatives and analogs. By integrating data from diverse studies, this document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this core structure. The inherent structural features of the naphthamide group combined with the electronic properties of the dichlorophenyl moiety confer a wide range of pharmacological activities, including anticancer, enzyme inhibition, and receptor modulation capabilities. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.

Introduction

The confluence of a planar naphthyl ring system and a substituted phenylamide offers a versatile template for designing molecules with specific biological targets. The 1-naphthamide core is a recognized pharmacophore present in a variety of bioactive compounds. When coupled with a 3,4-dichlorophenyl group, the resulting this compound structure gains specific lipophilic and electronic characteristics that can significantly influence its binding affinity and efficacy towards various biological targets. This guide explores the therapeutic potential of derivatives and analogs of this core structure, drawing from a range of studies on related compounds to build a comprehensive profile.

Chemical Synthesis

The synthesis of this compound and its analogs typically involves the coupling of a 1-naphthoyl derivative with 3,4-dichloroaniline. A general synthetic route is outlined below.

Experimental Protocol: General Amide Coupling

A solution of 1-naphthoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) is treated with a coupling agent like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.2 equivalents) and an activator such as 4-Dimethylaminopyridine (DMAP) (0.1 equivalents) or Hydroxybenzotriazole (HOBt) (1.2 equivalents). The reaction mixture is stirred at room temperature for 30 minutes to form the activated ester. Subsequently, 3,4-dichloroaniline (1.1 equivalents) and a base, for instance, triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2 equivalents), are added. The reaction is then stirred at room temperature for 12-24 hours. Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired this compound derivative.

Biological Activities and Quantitative Data

Derivatives and analogs of this compound have been investigated for a range of biological activities. The following sections and tables summarize the key findings.

Anticancer Activity

The cytotoxic properties of related naphthamide and dichlorophenyl-containing compounds suggest potential anticancer applications. For instance, a study on N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide, a compound with a related naphthoquinone core, demonstrated significant antitumor activities.[1][2]

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) | CWR-22 (prostate cancer) | 2.5 | [1][2] |

| NCDDNB | PC-3 (prostate cancer) | 2.5 | [1][2] |

| NCDDNB | DU-145 (prostate cancer) | 6.5 | [1][2] |

| NCDDNB | HS-5 (normal bone marrow) | 25 | [1][2] |

| 1,3,4-Oxadiazole-naphthalene hybrid 15 | HepG2 (liver cancer) | 8.4 | [3] |

| 1,3,4-Oxadiazole-naphthalene hybrid 5 | MCF-7 (breast cancer) | 9.7 | [3] |

| 1,3,4-Oxadiazole-naphthalene hybrid 5 | HepG2 (liver cancer) | 8.8 | [3] |

Enzyme Inhibition

Naphthamide derivatives have been explored as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of neurological disorders.[4][5]

| Compound/Analog | Target | IC50 (µM) | Selectivity Index (SI) | Reference |

| Naphthamide hybrid 2c | MAO-A | 0.294 | 6.02 (for MAO-A) | [4][5] |

| Naphthamide hybrid 2g | MAO-B | 0.519 | 2.94 (for MAO-B) | [4][5] |

Analogs of naphthamides have shown potent inhibitory activity against various kinases, which are critical in cancer cell signaling. Notably, derivatives have been developed as inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7]

| Compound/Analog | Target | IC50 (nM) | Reference |

| 2-benzamide-4-(6-oxy-N-methyl-1-naphthamide)-pyridine derivative 25a | FGFR1 | < 5.0 | [6] |

| 2-benzamide-4-(6-oxy-N-methyl-1-naphthamide)-pyridine derivative 25a | FGFR2 | < 5.0 | [6] |

| 2-benzamide-4-(6-oxy-N-methyl-1-naphthamide)-pyridine derivative 25a | VEGFR2 | < 5.0 | [6] |

| Naphthamide derivative 14c | VEGFR2 | 1.5 | [7] |

| Naphthamide derivative 14c | VEGFR1 | - | [7] |

| Naphthamide derivative 14c | PDGFR-β | - | [7] |

| Naphthamide derivative 14c | RET | - | [7] |

Signaling Pathways

The biological activities of this compound analogs are often mediated through the modulation of specific signaling pathways.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to an anti-angiogenic effect.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in cell proliferation, differentiation, and migration. Its aberrant activation is a hallmark of various cancers.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for key biological assays.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP in a suitable buffer.

-

Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P from [γ-32P]ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a versatile class of compounds with significant potential for the development of novel therapeutic agents. The data compiled in this guide highlight their promising activities as anticancer agents and enzyme inhibitors. Future research should focus on the systematic exploration of the structure-activity relationships (SAR) to optimize potency and selectivity. Furthermore, in-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways modulated by these compounds. The development of analogs with improved pharmacokinetic and pharmacodynamic profiles will be crucial for their translation into clinical candidates. The detailed protocols and summarized data presented herein provide a solid foundation for researchers to build upon in their quest for new and effective therapies.

References

- 1. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rational design, synthesis, biological evaluation, and molecular modeling of novel naphthamide derivatives possessing potent, reversible, and competitive inhibitory mode of action over human monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of a series of novel 2-benzamide-4-(6-oxy-N-methyl-1-naphthamide)-pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Early-Stage Drug Discovery: A Technical Guide to the Preliminary Cytotoxicity Screening of N-(3,4-dichlorophenyl)-1-naphthamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for conducting a preliminary cytotoxicity screening of the novel compound, N-(3,4-dichlorophenyl)-1-naphthamide. In the absence of specific published cytotoxicity data for this molecule, this document outlines a robust, multi-faceted approach based on established methodologies for analogous structures, particularly other naphthamide and dichlorophenyl-containing compounds that have demonstrated cytotoxic potential. The protocols and data presented herein are illustrative and intended to serve as a detailed roadmap for the initial in vitro assessment of this compound's anticancer activity.

Introduction

This compound is a synthetic compound featuring a naphthamide core and a dichlorophenyl moiety. While the biological activity of this specific molecule is not yet characterized in publicly available literature, related chemical structures have been investigated for their potential as anticancer agents. The naphthalene ring is a common scaffold in biologically active compounds, and various derivatives have been reported to exhibit cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest[1][2][3]. Similarly, compounds containing a 3,4-dichlorophenyl group have shown bioactivity, including cytotoxicity against cancer cell lines[4].

This guide details a proposed preliminary screening cascade to evaluate the cytotoxic potential of this compound, assess its selectivity, and elucidate a potential mechanism of action.

Proposed Experimental Protocols

A tiered approach to cytotoxicity screening is recommended, beginning with a broad assessment of cell viability, followed by more specific assays to determine the mode of cell death.

Cell Lines and Culture

A representative panel of human cancer cell lines should be selected to assess the breadth of cytotoxic activity. A non-cancerous cell line is crucial for determining selectivity.

-

Human Cancer Cell Lines:

-

MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

-

MDA-MB-231: Triple-negative breast adenocarcinoma

-

A549: Non-small cell lung carcinoma

-

HeLa: Cervical carcinoma

-

HT29: Colorectal adenocarcinoma

-

-

Non-Cancerous Control Cell Line:

-

MRC-5: Normal human fetal lung fibroblast

-

All cell lines should be maintained in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO₂.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in the complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity[5]. Replace the medium in the wells with the medium containing the test compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with compromised membrane integrity, a hallmark of necrosis or late-stage apoptosis.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

-

LDH Reaction: Use a commercial LDH cytotoxicity assay kit. In a new 96-well plate, mix the collected supernatant with the reaction mixture provided in the kit according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent DNA intercalator that can only enter cells with compromised membranes.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations are quantified as follows:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Hypothetical Data Presentation

The following table summarizes the potential quantitative data that could be obtained from the proposed screening. This data is illustrative and serves as an example of how to present the results.

| Cell Line | Cell Type | MTT Assay IC₅₀ (µM) after 48h | LDH Release (% Cytotoxicity at IC₅₀) | Apoptosis (% Early + Late at IC₅₀) | Selectivity Index (SI) |

| MCF-7 | Breast Adenocarcinoma | 8.5 ± 1.2 | 25 ± 4% | 65 ± 7% | 5.3 |

| MDA-MB-231 | Breast Adenocarcinoma | 12.1 ± 2.5 | 30 ± 5% | 60 ± 6% | 3.7 |

| A549 | Lung Carcinoma | 15.8 ± 3.1 | 35 ± 6% | 55 ± 8% | 2.8 |

| HeLa | Cervical Carcinoma | 10.2 ± 1.8 | 28 ± 4% | 62 ± 5% | 4.4 |

| HT29 | Colorectal Adenocarcinoma | 22.4 ± 4.3 | 40 ± 7% | 50 ± 9% | 2.0 |

| MRC-5 | Normal Lung Fibroblast | 45.1 ± 5.6 | 15 ± 3% | 20 ± 4% | - |

Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the proposed workflow for the preliminary cytotoxicity screening of this compound.

Hypothetical Signaling Pathway for Apoptosis Induction

Based on common mechanisms for cytotoxic compounds, this compound could potentially induce apoptosis through the intrinsic (mitochondrial) pathway. The diagram below illustrates this hypothetical mechanism.

Conclusion

This technical guide outlines a systematic and comprehensive strategy for the preliminary in vitro cytotoxicity screening of this compound. By employing a panel of diverse cancer cell lines and a normal control, coupled with assays that measure both general cell viability and specific modes of cell death, researchers can effectively characterize the compound's cytotoxic profile and selectivity. The illustrative data and visualized workflows provide a clear framework for executing these studies and interpreting the results. A positive outcome from this preliminary screening would warrant further investigation into the compound's detailed mechanism of action, structure-activity relationships, and potential for in vivo efficacy studies, paving the way for its potential development as a novel anticancer agent.

References

- 1. Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis in tumor cells by three naphthoquinone esters isolated from Thai medicinal plant: Rhinacanthus nasutus KURZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of N-(3,4-dichlorophenyl)-1-naphthamide in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(3,4-dichlorophenyl)-1-naphthamide is a chemical compound with the molecular formula C17H11Cl2NO. Understanding its solubility in various organic solvents is crucial for a wide range of applications in research and development, including synthesis, purification, formulation, and analytical method development. The solubility profile of a compound dictates its behavior in different chemical environments and is a critical parameter for process optimization and ensuring reproducibility.

This technical guide provides an overview of the known physicochemical properties of this compound and presents a detailed experimental protocol for determining its solubility in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the methodology to generate such a profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C17H11Cl2NO | PubChem |

| Molecular Weight | 316.18 g/mol | ChemicalBook |

| Monoisotopic Mass | 315.02176 Da | PubChem |

| Predicted XlogP | 5.7 | PubChem |

| Hydrogen Bond Donors | 1 | Hit2Lead |

| Hydrogen Bond Acceptors | 1 | Hit2Lead |

| Rotatable Bonds | 2 | Hit2Lead |

| CAS Number | 413614-00-3 | ChemicalBook |

Solubility Profile in Organic Solvents

Table 2: Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Observations |

| Hexane | 1.89 | Data not available | |

| Toluene | 2.38 | Data not available | |

| Diethyl Ether | 4.34 | Data not available | |

| Chloroform | 4.81 | Data not available | |

| Ethyl Acetate | 6.02 | Data not available | |

| Tetrahydrofuran (THF) | 7.58 | Data not available | |

| Acetone | 20.7 | Data not available | |

| Ethanol | 24.5 | Data not available | |

| Methanol | 32.7 | Data not available | |

| Acetonitrile | 37.5 | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data not available | |

| N,N-Dimethylformamide (DMF) | 38.25 | Data not available |

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in various organic solvents. This method is based on the shake-flask technique, which is a widely accepted standard for solubility measurements.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow Diagram

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the exact time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

To further separate the solid and liquid phases, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent (usually the same solvent or a mobile phase component) to a concentration within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The solubility is typically expressed in mg/mL or mol/L.

-

Perform the experiment in triplicate for each solvent to ensure the reliability of the results.

-

Factors Influencing Solubility

The solubility of a solid in a liquid solvent is a complex phenomenon governed by several factors. A logical relationship diagram illustrating these factors is provided below.

Quantum Chemical Calculations for N-(3,4-dichlorophenyl)-1-naphthamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract